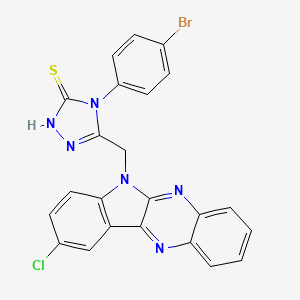
1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, holds potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and indoloquinoxalinyl groups. Common reagents used in these reactions include hydrazine derivatives, bromine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield sulfonic acids, while nucleophilic substitution can introduce various functional groups to the bromophenyl moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities can be explored. It may serve as a lead compound for drug discovery, targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of specific proteins. The bromophenyl and indoloquinoxalinyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-1,2,4-Triazole derivatives
- 1H-1,3,4-Triazole-2-thiol derivatives
- Indoloquinoxaline derivatives
Uniqueness
Compared to similar compounds, 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- stands out due to its unique combination of functional groups. This structural diversity may result in distinct biological activities and chemical reactivity, making it a valuable compound for scientific research.
Propiedades
Número CAS |
116989-75-4 |
|---|---|
Fórmula molecular |
C23H14BrClN6S |
Peso molecular |
521.8 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-3-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H14BrClN6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-10-7-14(25)11-16(19)21-22(30)27-18-4-2-1-3-17(18)26-21/h1-11H,12H2,(H,29,32) |
Clave InChI |
ZAFFPVFMPQTALZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NNC(=S)N5C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


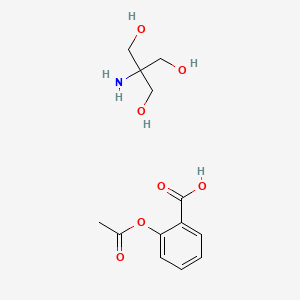
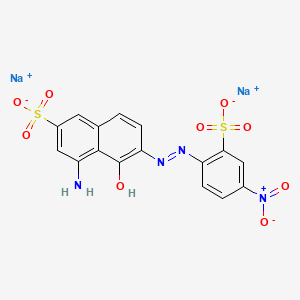

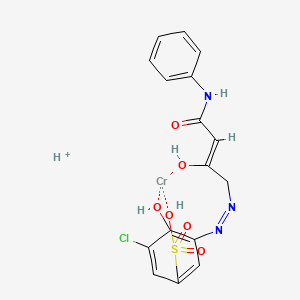
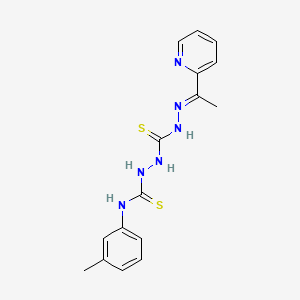
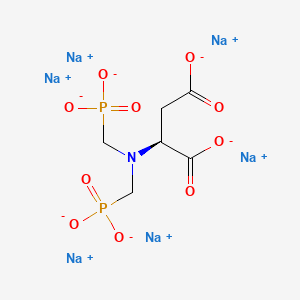

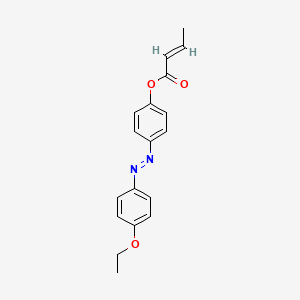

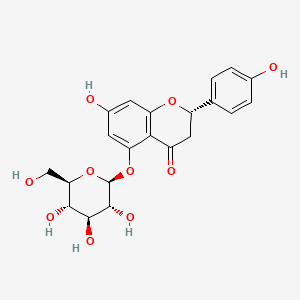

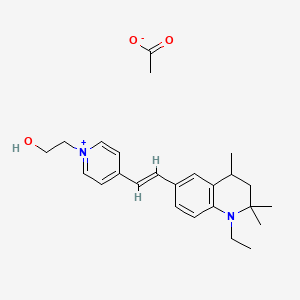
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)

